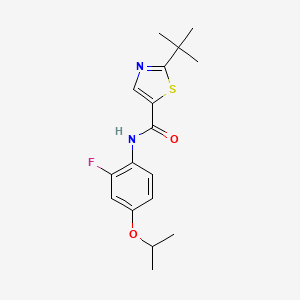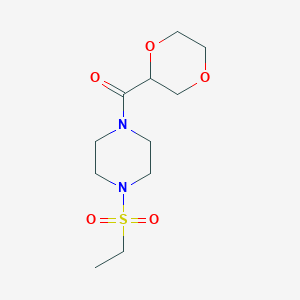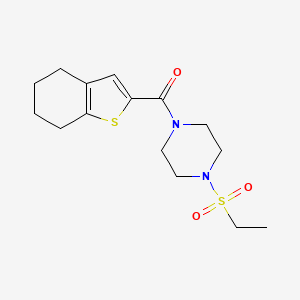![molecular formula C14H15N3O B7543035 N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating the proinflammatory cytokines IL-1β and IL-18. Overactivation of the NLRP3 inflammasome has been linked to several inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC950 has shown promise as a potential therapeutic agent for these conditions.
Mecanismo De Acción
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and crystals. Once activated, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 to their active forms. N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide binds to the NLRP3 inflammasome at a site distinct from the ATP-binding site, thereby preventing its activation.
Biochemical and Physiological Effects
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the NLRP3 inflammasome, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been shown to reduce the production of other proinflammatory cytokines, including IL-6 and TNF-α. N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has also been shown to reduce oxidative stress and improve mitochondrial function in preclinical models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. Unlike other inflammasome inhibitors, such as glyburide and parthenolide, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide does not inhibit other inflammasomes or interfere with other cellular processes. However, one limitation of using N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide to cells or animals at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Finally, there is interest in exploring the potential of N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide as a therapeutic agent in human clinical trials.
Métodos De Síntesis
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia in 2016. The synthesis method involves several steps, including the reaction of 2-bromo-4-methylacetophenone with hydrazine to form 2-methyl-1,2-dihydroquinazoline-4(3H)-one. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methyl-1,2-dihydroquinazolin-4(3H)-yl)acetate. The final step involves the reaction of this compound with cyclopropanecarbonyl chloride to form N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been extensively studied in preclinical models of inflammatory diseases. In a mouse model of gout, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide was shown to reduce inflammation and pain by inhibiting the NLRP3 inflammasome. In a mouse model of type 2 diabetes, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide improved glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide reduced neuroinflammation and improved cognitive function.
Propiedades
IUPAC Name |
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-2-3-5-11(9)12-8-13(17-16-12)15-14(18)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQRAWMFSEDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)


![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)
![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)






![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)